N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative with a complex substitution pattern. Its structure features:
- 4-(Ethylsulfonyl) group: A strong electron-withdrawing substituent that may enhance binding to hydrophobic pockets or enzymes.
- N-(2-(Dimethylamino)ethyl) group: A tertiary amine that improves water solubility (as a hydrochloride salt) and may facilitate interactions with acidic residues in biological targets.
- N-(4-Methylbenzo[d]thiazol-2-yl) group: A bicyclic heteroaromatic system common in kinase inhibitors and antimicrobial agents, contributing to steric bulk and electronic effects.
The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-5-29(26,27)17-11-9-16(10-12-17)20(25)24(14-13-23(3)4)21-22-19-15(2)7-6-8-18(19)28-21;/h6-12H,5,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRJFIXSSQESQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities, particularly in:
- Antimicrobial Activity: Studies have shown that derivatives of thiazole compounds possess antibacterial properties. For instance, related compounds have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations . The presence of the thiazole ring is crucial for this activity.
- Anticancer Potential: The structural components of this compound suggest potential anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, indicating a promising avenue for further research .
- Neuropharmacological Effects: Given the dimethylamino ethyl group, there is potential for neuropharmacological applications. Compounds with similar functional groups have been studied for their effects on neurotransmitter systems, suggesting possible uses in treating neurological disorders .
Case Study 1: Antibacterial Activity
A study conducted on thiazole derivatives demonstrated that compounds similar to N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibited significant antibacterial activity against common pathogens. The study utilized a cup plate method to assess efficacy at concentrations as low as 1 µg/mL, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In another research effort, derivatives of thiazole were tested for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism through which they may exert anticancer effects. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related benzamide and heterocyclic derivatives from the evidence:
Physicochemical and Pharmacological Properties
- Solubility : The target’s hydrochloride salt improves aqueous solubility compared to neutral analogues like etobenzanid .
- Bioactivity : The benzo[d]thiazole moiety may confer kinase inhibitory activity, whereas ’s triazoles with difluorophenyl groups are more likely to target microbial enzymes .
Key Research Findings
- Triazole Derivatives () : Exhibit tautomerism between thione and thiol forms, confirmed by IR and NMR. The absence of νS-H bands (~2500–2600 cm⁻¹) confirms the thione form, which may stabilize interactions with biological targets .
- Thiazolidinone-Benzamide (): The thiazolidinone ring’s C=S stretching (1243–1258 cm⁻¹) and NH bands (3150–3319 cm⁻¹) are critical for hydrogen bonding, a feature absent in the target compound’s ethylsulfonyl group .
Q & A
Q. What analytical methods ensure enantiomeric purity in asymmetric syntheses of related analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
